3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluoro group at the 3-position, a methoxy group at the 4-position, and a triazole ring attached to the ethyl chain. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the compound , have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were found to have potent antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure with the compound, can affect a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been found to have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the pH can significantly affect the rate of reaction of similar compounds . Therefore, the compound’s action may be influenced by the pH of its environment.
Preparation Methods
The synthesis of 3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the fluoro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Coupling of the triazole and benzamide moieties: This step involves the formation of an amide bond between the triazole-containing ethyl chain and the benzamide core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Comparison with Similar Compounds
Similar compounds to 3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide include other benzamide derivatives and triaz
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-25-17-8-7-14(11-15(17)19)18(24)22-16(12-23-20-9-10-21-23)13-5-3-2-4-6-13/h2-11,16H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZQSDOIFLPGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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